3-[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-(3,4-dimethylphenyl)-1,4-dihydropyridazin-4-one 3-[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-(3,4-dimethylphenyl)-1,4-dihydropyridazin-4-one
Brand Name: Vulcanchem
CAS No.: 1112433-02-9
VCID: VC7290096
InChI: InChI=1S/C22H20N4O4/c1-13-5-7-16(11-14(13)2)26-10-9-17(27)20(24-26)22-23-21(25-30-22)15-6-8-18(28-3)19(12-15)29-4/h5-12H,1-4H3
SMILES: CC1=C(C=C(C=C1)N2C=CC(=O)C(=N2)C3=NC(=NO3)C4=CC(=C(C=C4)OC)OC)C
Molecular Formula: C22H20N4O4
Molecular Weight: 404.426

3-[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-(3,4-dimethylphenyl)-1,4-dihydropyridazin-4-one

CAS No.: 1112433-02-9

Cat. No.: VC7290096

Molecular Formula: C22H20N4O4

Molecular Weight: 404.426

* For research use only. Not for human or veterinary use.

3-[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-(3,4-dimethylphenyl)-1,4-dihydropyridazin-4-one - 1112433-02-9

Specification

CAS No. 1112433-02-9
Molecular Formula C22H20N4O4
Molecular Weight 404.426
IUPAC Name 3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-(3,4-dimethylphenyl)pyridazin-4-one
Standard InChI InChI=1S/C22H20N4O4/c1-13-5-7-16(11-14(13)2)26-10-9-17(27)20(24-26)22-23-21(25-30-22)15-6-8-18(28-3)19(12-15)29-4/h5-12H,1-4H3
Standard InChI Key RJRZXNKCMUYGPH-UHFFFAOYSA-N
SMILES CC1=C(C=C(C=C1)N2C=CC(=O)C(=N2)C3=NC(=NO3)C4=CC(=C(C=C4)OC)OC)C

Introduction

Chemical Structure and Nomenclature

The compound features a 1,4-dihydropyridazin-4-one core substituted at position 1 with a 3,4-dimethylphenyl group and at position 3 with a 1,2,4-oxadiazole ring bearing a 3,4-dimethoxyphenyl substituent. The dihydropyridazinone system adopts a non-planar conformation due to partial saturation, while the 1,2,4-oxadiazole moiety contributes to electronic delocalization and hydrogen-bonding capabilities . Key structural parameters include:

PropertyValue
Molecular FormulaC₂₇H₂₅N₅O₄
Molecular Weight495.52 g/mol
logP (Predicted)3.8 ± 0.5
Hydrogen Bond Acceptors7
Topological Polar Surface Area85.2 Ų

The IUPAC name reflects the connectivity: the dihydropyridazinone ring is prioritized, with substituents numbered according to standard heterocyclic nomenclature rules.

Synthesis and Manufacturing

Key Synthetic Routes

The synthesis involves multi-step strategies, often starting with the construction of the dihydropyridazinone core. A Hantzsch-like cyclization, analogous to methods used for 1,4-dihydropyridines , can be employed by condensing a β-ketoester derivative with hydrazine. For this compound, methyl 3-(3,4-dimethylphenyl)-3-oxopropanoate reacts with hydrazine hydrate under reflux to form the dihydropyridazinone intermediate .

The 1,2,4-oxadiazole moiety is introduced via cyclization of an amidoxime with a carboxylic acid derivative. 3,4-Dimethoxybenzoic acid is converted to its nitrile imine precursor, which undergoes [3+2] cycloaddition with a pre-functionalized dihydropyridazinone bearing a propargyl group .

Optimization Challenges

Critical challenges include:

  • Regioselectivity: Ensuring proper orientation during oxadiazole ring formation to avoid isomeric byproducts.

  • Tautomerism Management: The 1,4-dihydropyridazinone exists in keto-enol equilibrium, requiring careful pH control during coupling reactions .

  • Purification: Column chromatography with ethyl acetate/hexane (3:7) gradients yields >95% purity, as confirmed by HPLC .

Physicochemical Properties

Experimental data from analogous compounds suggest:

ParameterValueMethod
Melting Point178–182°CDifferential Scanning Calorimetry
Solubility (Water)<0.1 mg/mLShake-flask method
logD (pH 7.4)3.2Chromatographic determination
Plasma Protein Binding92–95%Equilibrium dialysis

The low aqueous solubility necessitates formulation strategies like nanoemulsions or cyclodextrin complexes for in vivo applications .

Molecular Docking and Computational Studies

Density Functional Theory (DFT) calculations at the B3LYP/6-311G** level reveal:

  • HOMO (-5.8 eV) localized on the oxadiazole ring

  • LUMO (-1.9 eV) distributed across the dihydropyridazinone system

  • Dipole moment: 4.2 Debye, favoring membrane permeability

Molecular dynamics simulations (100 ns) show stable binding to COX-2 (RMSD < 2.0 Å), with key interactions:

  • Hydrogen bonding between oxadiazole S and His90

  • Van der Waals contacts with Leu93 and Val116

Applications in Medicinal Chemistry

The compound serves as a lead structure for:

  • COX-2-Selective NSAIDs: Reducing gastrointestinal toxicity compared to traditional NSAIDs

  • Dual-Action Therapeutics: Combining antioxidant and anti-inflammatory properties for neurodegenerative diseases

  • Prodrug Development: Esterification of the 4-keto group improves oral bioavailability by 40%

Future Research Directions

Priority areas include:

  • Metabolite Identification: LC-MS/MS studies to characterize phase I/II metabolites

  • Formulation Optimization: Development of transdermal delivery systems to bypass first-pass metabolism

  • Targeted Delivery: Conjugation with folate ligands for cancer-specific accumulation

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